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The core quantitative data for HaloPROTAC-E and its predecessors is consolidated in the table below.

Compound
Name

E3
Ligase
Recruited

Target Protein
Reported
Affinity/Degradation
Efficiency (DC₅₀)

Maximal
Degradation
(Dₘₐₓ)

Key
Characteristics
&
Experimental
Notes

HaloPROTAC-
E

VHL Endogenously
tagged SGK3

[1] [2]

3-10 nM [1] [2] ~95% (at 48
hours) [1] [2]

Optimized VHL
binder (VH298

conjugate);
rapid action

(~50%
degradation in

30 min); highly
selective with

no significant
off-target

degradation
observed in

proteomics
studies [1] [2].

HaloPROTAC-
E

VHL Endogenously
tagged VPS34

[1] [2]

3-10 nM [1] [2] Superior to
HaloPROTAC3

[1] [2]

Induces
degradation of

the entire
endogenous
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Reported
Affinity/Degradation
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Maximal
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&
Experimental
Notes

VPS34 complex

(VPS34,
VPS15, Beclin1,

ATG14) [1] [2].

HaloPROTAC3 VHL Overexpressed

GFP-HaloTag7
[3]

19 ± 1 nM [3] 90% [3] Early

benchmark
compound;

linker
connected via

phenol group
on the VHL

ligand [3].

HaloPROTAC-E Molecular Mechanism

The diagram below illustrates the mechanism by which HaloPROTAC-E induces targeted protein degradation.
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HaloPROTAC-E is a heterobifunctional molecule that acts as a molecular bridge [4]. Its chloroalkane moiety

covalently binds to the HaloTag7 tag fused to the protein of interest [1] [2]. Simultaneously, its optimized VHL

ligand (a conjugate of VH298) recruits the endogenous VHL E3 ubiquitin ligase complex [1] [4]. This forced

proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the

26S proteasome [1] [4].

Key Experimental Workflow for Endogenous Protein
Degradation

The validated protocol for using HaloPROTAC-E to study endogenous protein function involves the key steps

shown below.
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Step 1: Generate Endogenous HaloTag7 Fusion Cell Line [2]

Use CRISPR/Cas9 gene-editing to insert the HaloTag7 sequence into the endogenous locus of your

target gene in the desired cell line (e.g., HEK293).
Carefully consider tag placement (N- or C-terminal), as it can impact protein function. For SGK3, a

C-terminal tag was used to avoid disrupting its N-terminal PX domain [2].

Step 2: Validate Fusion Protein Function and Localization [2]

Confirm correct subcellular localization using fluorescent HaloTag ligands (e.g., HaloTag TMR

Ligand) and co-staining with organelle markers.
Verify that the tag does not disrupt protein function. For enzymatic or signaling proteins (like VPS34

and SGK3), functional assays should be performed to ensure activity is maintained [2].

Step 3: Treat with HaloPROTAC-E

Prepare a dose-response curve. A typical starting range is 1 nM to 1 µM, with a DC₅₀ expected in

the low nanomolar range (3-10 nM) [1] [2].
Include controls like DMSO (vehicle) and the inactive enantiomer (e.g., ent-HaloPROTAC) to

confirm on-target effects [3].
A time-course experiment (30 minutes to 48 hours) can establish the kinetics of degradation [1].

Step 4: Assess Degradation and Phenotypic Consequences [1] [2]
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Quantify protein knockdown via immunoblotting.

For signaling pathways, perform downstream phospho-protein analysis (e.g., phosphorylation of
NDRG1, an SGK3 substrate, was blocked upon SGK3 degradation) [1].

To confirm selectivity and lack of off-target effects, quantitative global proteomics is the gold
standard [1].

Research Implications and Considerations

HaloPROTAC-E represents a significant advance in chemical biology tools for several reasons:

Superior Potency and Efficiency: HaloPROTAC-E demonstrates improved potency and achieves more
complete degradation compared to previous versions like HaloPROTAC3 [1] [2].

High Selectivity: Global proteomics data confirmed that HaloPROTAC-E selectively degraded only the
intended HaloTag7-fused protein complex without significantly affecting other proteins [1].

Targeting Challenging Proteins: This technology is powerful for probing biology of proteins that lack
high-affinity small-molecule inhibitors, allowing for rapid and reversible knockdown to study acute protein

functions [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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